N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide involves multiple steps. One of the key steps includes the reaction of 2-aminothiazol-4-yl with N-[4-[2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide monohydrochloride . The process involves the formation of amino groups from compounds containing hydroxy groups or etherified or esterified hydroxy groups .
Industrial Production Methods
The industrial production of this compound involves an improved process that ensures high yield and purity. The process includes the preparation of intermediate ®-1-phenyl-2-[(2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride, which is crucial for the synthesis of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Major Products
The major products formed from these reactions include various intermediates and polymorphs of the compound .
Scientific Research Applications
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its beta-3 adrenergic agonist activity.
Industry: The compound is used in the pharmaceutical industry for the production of medications.
Mechanism of Action
The mechanism of action of N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide involves its activity as a beta-3 adrenergic agonist. It binds to beta-3 adrenergic receptors, leading to the relaxation of the detrusor muscle in the bladder. This results in increased bladder capacity and reduced symptoms of overactive bladder .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The compound itself is a beta-3 adrenergic agonist.
Other Beta-3 Adrenergic Agonists: Compounds such as solabegron and vibegron also act on beta-3 adrenergic receptors.
Uniqueness
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide is unique due to its specific binding affinity and efficacy in treating overactive bladder. Its improved synthesis process ensures high purity and yield, making it a preferred choice in pharmaceutical applications .
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21) |
InChI Key |
YEOINTNYDAYENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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